Comparative Potency of ML213 on Kv7.2 and Kv7.4 Channels in Electrophysiological Assays
ML213 activates Kv7.2 and Kv7.4 channels with EC50 values of 230 nM and 510 nM, respectively, as determined by patch-clamp electrophysiology. This dual subtype profile differentiates it from the pan-activator retigabine, which activates Kv7.2–Kv7.5 with similar potency, and from more restricted activators like ICA-069673, which preferentially targets Kv7.2/Kv7.3 heteromers [1][2]. The potency on Kv7.2 is 2.2-fold higher than on Kv7.4, indicating a modest subtype preference within its selective window [1].
| Evidence Dimension | Potency (EC50) on Kv7.2 and Kv7.4 channels |
|---|---|
| Target Compound Data | Kv7.2 EC50 = 230 nM; Kv7.4 EC50 = 510 nM |
| Comparator Or Baseline | Retigabine: Similar potency across Kv7.2-7.5; ICA-069673: Preferential for Kv7.2/7.3 heteromers |
| Quantified Difference | 2.2-fold higher potency for Kv7.2 over Kv7.4 (230 nM vs 510 nM) |
| Conditions | Patch-clamp electrophysiology on heterologously expressed human Kv7.2 and Kv7.4 channels |
Why This Matters
This quantified selectivity window enables precise pharmacological dissection of Kv7.2 versus Kv7.4 contributions in neuronal and smooth muscle preparations, a task not feasible with pan-activators.
- [1] Yu H, et al. A small molecule activator of KCNQ2 and KCNQ4 channels. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. PMID: 23658954. View Source
- [2] Vicente-Baz J, et al. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine. Neuropharmacology. 2016 Oct;109:131-138. PMID: 27263036. View Source
